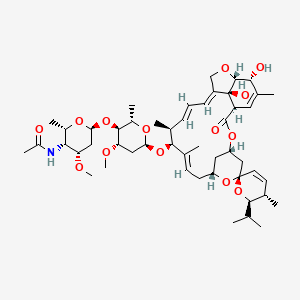

Eprinomectin B1b

概要

説明

エプリノメクチン B1b は、アベルメクチン類の化合物であるアベルメクチン B1b の半合成誘導体です。これらの化合物は、強力な駆虫剤および殺虫剤として知られています。 エプリノメクチン B1b は、主に獣医用駆虫剤として使用され、体内および体外の寄生虫の両方に効果的です .

2. 製法

合成経路および反応条件: エプリノメクチン B1b は、アベルメクチン B1b から出発する一連の化学反応によって合成されます。 このプロセスには、4-ヒドロキシ部分の酸化、それに続く還元的アミノ化、およびアセチル化が含まれます . 温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために最適化されます。

工業的生産方法: エプリノメクチン B1b の工業的生産には、アベルメクチン B1b を産生するストレプトマイセス・アベルミチリスの大規模な発酵が含まれ、その後化学的に修飾されてエプリノメクチン B1b が得られます。 発酵プロセスは、目的の化合物の生産を最大限に引き出すために慎重に制御されます .

3. 化学反応解析

反応の種類: エプリノメクチン B1b は、以下を含むさまざまな化学反応を起こします。

酸化: 合成プロセス中に、4-ヒドロキシ部分は酸化されます.

還元的アミノ化: この反応は、分子にアミノ基を導入するために使用されます.

アセチル化: 合成の最終段階は、アミノ基を保護するためにアセチル化が行われます.

一般的な試薬および条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤が使用されます。

還元的アミノ化: シアノ水素化ホウ素ナトリウムなどの還元剤が使用されます。

アセチル化: アセチル化反応には通常、無水酢酸が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物はエプリノメクチン B1b であり、副生成物は使用される特定の反応条件および試薬に応じて異なります .

作用機序

エプリノメクチン B1b は、無脊椎動物の神経細胞および筋肉細胞のグルタミン酸作動性塩化物チャネルに結合することによって効果を発揮します。この結合はグルタミン酸の効果を高め、塩化物イオンの流入と細胞膜の過分極を引き起こします。 その結果、電気的活動の伝達が阻害され、寄生虫の麻痺と死を引き起こします .

類似の化合物:

イベルメクチン: アベルメクチンファミリーの別のメンバーであり、駆虫剤および殺虫剤として同様の目的で使用されます.

アバメクチン: アベルメクチン B1a と B1b の混合物であり、殺虫剤として使用されます.

ドラメクチン: 特定の寄生虫に対する効力を高めたアベルメクチンの誘導体です.

モキシデクチン: より親油性の高い誘導体であり、作用時間が長くなっています.

セラメクチン: 主にペットのノミやその他の寄生虫を制御するために使用されます.

エプリノメクチン B1b の独自性: エプリノメクチン B1b は、その特定の化学修飾により、他のアベルメクチンと比べてその有効性を高め、毒性を低減しています。 牛乳に有意な残留物を残すことなく、局所駆虫剤として使用できるため、特に酪農業界で価値があります .

生化学分析

Biochemical Properties

Eprinomectin B1b interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, indicating its interaction with cellular proteins and enzymes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to suppress the growth and metastatic phenotypes of prostate cancer cells . It influences cell function by inducing cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to downregulate the expression of cancer stem cell markers and mediate the translocation of β-catenin from the nucleus to the cytoplasm, indicating its role in inhibiting downstream target genes such as c-Myc and cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The anthelmintic efficacy of the 0.5% w/v topical formulation of this compound, when administered at 1 mg/kg body weight, was evaluated in sheep in two dose confirmation laboratory studies and one multicenter field study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back .

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral repeated administrations of this compound, it was shown that this compound was metabolised more extensively in female rats than in male rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a topical application of 0.50 mg/kg body weight radiolabelled this compound to 8-10 month old calves, only a small percent of the applied dose (0.35%) was found in the urine through 28 days and 17% to 19.8 % in the faeces .

準備方法

Synthetic Routes and Reaction Conditions: Eprinomectin B1b is synthesized through a series of chemical reactions starting from avermectin B1b. The process involves the oxidation of the 4-hydroxy moiety, followed by reductive amination and acetylation . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1b, which is then chemically modified to obtain this compound. The fermentation process is carefully controlled to maximize the production of the desired compound .

化学反応の分析

Types of Reactions: Eprinomectin B1b undergoes various chemical reactions, including:

Oxidation: The 4-hydroxy moiety is oxidized during the synthesis process.

Reductive Amination: This reaction is used to introduce an amino group into the molecule.

Acetylation: The final step in the synthesis involves acetylation to protect the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reductive Amination: Reducing agents like sodium cyanoborohydride are employed.

Acetylation: Acetic anhydride is typically used for acetylation reactions.

Major Products Formed: The major product formed from these reactions is this compound, with minor by-products depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmacological Applications

Eprinomectin B1b is widely used as an antiparasitic agent due to its broad-spectrum activity against various internal and external parasites. Its mechanism of action involves binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasites without significant toxicity to mammals . This selectivity makes it a preferred choice for treating livestock.

Efficacy Against Parasites

- Target Species : Eprinomectin is effective against nematodes, arthropods, and other ectoparasites.

- Dosage : The standard dosage is 500 mcg/kg body weight, administered topically or via injection .

Environmental Impact

Eprinomectin's persistence in the environment raises concerns regarding its ecological effects. Studies indicate that approximately 90% of the administered dose is excreted unmetabolized, contaminating soil and water systems . Research has shown that eprinomectin can induce phytotoxicity and genotoxicity in non-target organisms, highlighting the need for careful management of its use in agricultural settings .

Environmental Studies

- Phytotoxicity : Effects on plant germination and root development have been documented.

- Genotoxicity : Eprinomectin has been shown to induce micronuclei formation in plant cells, indicating potential mutagenic effects .

Drug Delivery Systems

Recent advancements have focused on improving the delivery methods for this compound to enhance its efficacy and reduce environmental impact.

HPLC Method Development

A high-performance liquid chromatography (HPLC) method was developed to analyze eprinomectin formulations accurately. This method demonstrated high selectivity and linearity for both B1a and B1b components, proving essential for quality control in pharmaceutical formulations .

| Formulation | T_sol/gel (°C) | Recovery Rate (%) | Stability |

|---|---|---|---|

| F1 | 32 | 100.50 | Stable |

| F2 | 30 | 101.00 | Stable |

| F3 | 28 | 95.00 | Unstable |

| F4 | 31 | 99.00 | Stable |

| F5 | 29 | 98.50 | Unstable |

Mixed Micelles for Transdermal Delivery

Innovative formulations such as mixed micelles have been developed to improve the transdermal absorption of this compound. These formulations aim to enhance drug efficacy while minimizing systemic exposure and environmental release .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- Veterinary Use : A study demonstrated that eprinomectin effectively controls gastrointestinal nematodes in cattle with minimal adverse effects on milk production .

- Environmental Monitoring : Research highlighted the detection of eprinomectin residues in soil and water bodies, emphasizing the need for monitoring programs to assess its ecological impact .

- Drug Formulation Studies : Investigations into new drug delivery systems showed potential improvements in bioavailability and reduced side effects when using mixed micelle formulations for transdermal applications .

類似化合物との比較

Ivermectin: Another member of the avermectin family, used for similar anthelmintic and insecticidal purposes.

Abamectin: A mixture of avermectin B1a and B1b, used as a pesticide.

Doramectin: A derivative of avermectin with enhanced potency against certain parasites.

Moxidectin: A more lipophilic derivative with a longer duration of action.

Selamectin: Used primarily for controlling fleas and other parasites in pets.

Uniqueness of Eprinomectin B1b: this compound is unique due to its specific chemical modifications, which enhance its efficacy and reduce its toxicity compared to other avermectins. Its ability to be used as a topical endectocide without causing significant residues in milk makes it particularly valuable in the dairy industry .

生物活性

Eprinomectin B1b is a member of the avermectin class of compounds, primarily recognized for its efficacy as an endectocide against a variety of internal and external parasites in livestock. This article delves into the biological activity of this compound, examining its pharmacokinetics, therapeutic effects, and potential environmental impacts based on diverse research findings.

This compound operates by binding selectively to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells. This binding increases the permeability of cell membranes to chloride ions, leading to hyperpolarization, paralysis, and ultimately death of the parasites. Importantly, mammals lack these specific channels, which contributes to the safety profile of this compound in veterinary applications .

Pharmacokinetics

This compound exhibits a slow absorption profile when administered orally or topically. In a study involving rats, it was noted that plasma concentrations rose gradually, reaching a plateau rather than a sharp peak. The maximum concentration observed ranged from 4.4 to 21.1 ng/ml for total residues, with B1b concentrations between 7.3 and 20 ng/ml .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (ng/ml) | 4.4 - 21.1 |

| B1b Concentration (ng/ml) | 7.3 - 20 |

| Excretion in Urine (%) | 0.35 |

| Excretion in Faeces (%) | 14 |

| Depletion Half-Life (days) | 7.5 - 36.1 |

Case Studies

A significant study conducted on dairy ewes demonstrated that this compound effectively reduced gastrointestinal nematodes' prevalence. The study divided ewes into three groups: untreated controls, single-dose treated, and multiple-dose treated groups. Results showed over 94% efficacy against nematodes within the first 42 days post-treatment for single doses, while multiple doses achieved up to 99% efficacy .

Table 2: Efficacy of this compound in Dairy Ewes

| Group | Treatment Frequency | Efficacy (%) at Day 42 |

|---|---|---|

| Control | None | 0 |

| Single Dose | Day 0 | 94.1 |

| Multiple Doses | Days 0, 42, 70 | 99.7 |

Safety Profile

In terms of safety, studies have indicated that this compound has a favorable profile when administered according to recommended dosages. Research involving rats showed no adverse effects at lower doses; however, higher doses led to clinical signs such as ataxia and tremors .

Environmental Impact

Recent studies have raised concerns regarding the environmental impact of this compound. It has been found to exhibit both phytotoxic and genotoxic properties at environmentally realistic concentrations. The release of this compound into ecosystems should be minimized due to its potential mutagenic effects observed in various assays .

特性

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNHOHPRXXCPRA-FZTOWWROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H73NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037695 | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133305-89-2 | |

| Record name | (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133305-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprinomectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprinomectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRINOMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。